2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a heterocyclic compound with a complex structure that includes a pyrido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable alkylating agent, followed by chlorination and subsequent cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of heterocyclic synthesis, including the use of high-purity reagents and controlled reaction environments, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is not well-understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: This compound itself.
2-Allyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: A similar compound with an allyl group instead of a butyl group.
1-(Benzylamino)-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: A derivative with a benzylamino group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a butyl group and a chloro group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H16ClN3 |
---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
2-butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C17H16ClN3/c1-3-4-7-12-11(2)13(10-19)17-20-14-8-5-6-9-15(14)21(17)16(12)18/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
ARRBGEGHOMQGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)Cl |
Origin of Product |
United States |
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